molecular formula C14H14FN B13152005 1-(1,1'-Biphenyl-4-yl)-2-fluoroethanamine

1-(1,1'-Biphenyl-4-yl)-2-fluoroethanamine

Cat. No.: B13152005
M. Wt: 215.27 g/mol
InChI Key: IZDVENKECHNYCP-UHFFFAOYSA-N
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Description

2-Fluoro-1-(4-phenylphenyl)ethan-1-amine is an organic compound with the molecular formula C14H14FN It is characterized by the presence of a fluorine atom attached to the ethanamine backbone, which is further substituted with a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-1-(4-phenylphenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobiphenyl and 2-fluoroethylamine.

    Grignard Reaction: 4-Bromobiphenyl is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.

    Nucleophilic Substitution: The Grignard reagent is then reacted with 2-fluoroethylamine under controlled conditions to yield 2-fluoro-1-(4-phenylphenyl)ethan-1-amine.

Industrial Production Methods: In an industrial setting, the production of 2-fluoro-1-(4-phenylphenyl)ethan-1-amine may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure to maximize yield.

    Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-(4-phenylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

2-Fluoro-1-(4-phenylphenyl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-1-(4-phenylphenyl)ethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    2-(4-Fluorophenyl)ethan-1-amine: Shares a similar structure but lacks the biphenyl group.

    1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a pyrazolo[3,4-d]pyrimidine ring instead of the biphenyl group.

    2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Features a piperidine ring in place of the biphenyl group.

Uniqueness: 2-Fluoro-1-(4-phenylphenyl)ethan-1-amine is unique due to the presence of both a fluorine atom and a biphenyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

IUPAC Name

2-fluoro-1-(4-phenylphenyl)ethanamine

InChI

InChI=1S/C14H14FN/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10,16H2

InChI Key

IZDVENKECHNYCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CF)N

Origin of Product

United States

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